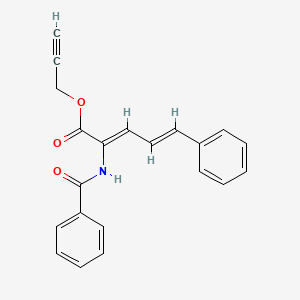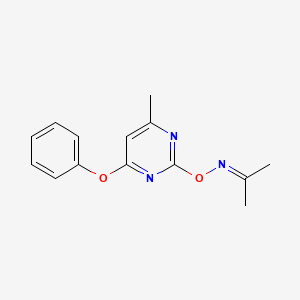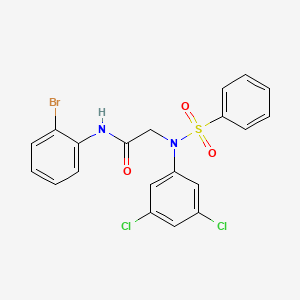![molecular formula C22H36N4O B4986874 N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is commonly referred to as BMT-119488 and is known for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
BMT-119488 acts as a selective antagonist of the dopamine D3 receptor. It also has affinity for the serotonin 5-HT1A receptor and the α2-adrenergic receptor. BMT-119488 has been shown to inhibit the release of dopamine and glutamate in the brain, which contributes to its antipsychotic and analgesic effects.
Biochemical and Physiological Effects:
BMT-119488 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. BMT-119488 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the development and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMT-119488 is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various medical conditions. However, one of the limitations of BMT-119488 is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BMT-119488. One area of interest is its potential use in the treatment of addiction. BMT-119488 has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases. BMT-119488 has been shown to increase the levels of BDNF, which could have neuroprotective effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BMT-119488 to optimize its therapeutic potential.
Conclusion:
In conclusion, BMT-119488 is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potent antipsychotic, analgesic, and anti-inflammatory properties. BMT-119488 acts as a selective antagonist of the dopamine D3 receptor and has several biochemical and physiological effects. Despite its limitations, BMT-119488 has several potential therapeutic applications and future directions for research.
Méthodes De Synthèse
The synthesis of BMT-119488 is a complex process that involves several steps. The first step involves the synthesis of 6-methyl-2-pyridinylmethylamine, which is then reacted with 1,4-bis(4-chlorobenzyl)piperazine to produce 1-(6-methyl-2-pyridinylmethyl)-4-(4-chlorobenzyl)piperazine. This compound is then reacted with butyl isocyanate to produce N-butyl-1-(6-methyl-2-pyridinylmethyl)-4-(4-chlorobenzyl)piperazine-4-carboxamide. Finally, the chloro group is replaced with an amino group to produce BMT-119488.
Applications De Recherche Scientifique
BMT-119488 has been extensively researched for its potential therapeutic applications in various medical conditions. It has been found to have potent antipsychotic, analgesic, and anti-inflammatory properties. BMT-119488 has also been shown to be effective in the treatment of neuropathic pain, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-butyl-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-3-4-12-23-22(27)19-8-15-26(16-9-19)21-10-13-25(14-11-21)17-20-7-5-6-18(2)24-20/h5-7,19,21H,3-4,8-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZGXSRKRZWSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2CCN(CC2)CC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)


![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)
![2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4986882.png)